molecular formula C11H16ClNO B1589888 2-amino-5-methoxytetralin HCl CAS No. 3880-88-4

2-amino-5-methoxytetralin HCl

Cat. No. B1589888
CAS RN: 3880-88-4
M. Wt: 213.7 g/mol
InChI Key: CGLCAQWQPIFKRX-UHFFFAOYSA-N
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Description

(S)-2-Amino-5-methoxytetralin HCl is a synthetic chemical with the chemical formula C11H14N2O . It is classified as an industrial chemical and does not occur naturally . In the presence of a reducing agent, it undergoes reduction to form 5-methoxy-2-tetralone .


Synthesis Analysis

A method of preparing (S)-2-amino-5-methoxytetralin hydrochloride involves several steps . First, a compound is produced by the addition-elimination reaction of 5-methoxy-2-tetralone and R- (+)-a-phenylethylamine . Then, a compound is produced by the reduction reaction of the first compound with a reducing agent . Finally, a compound hydrochloride is produced by reacting the second compound with a salt-forming agent, then carrying out a reduction reaction with a palladium-carbon catalyst to produce (S)-2-amino-5-methoxytetralin hydrochloride .


Molecular Structure Analysis

The molecular formula of (S)-2-Amino-5-methoxytetralin HCl is C11H16ClNO . Its molecular weight is 213.7 g/mol .


Chemical Reactions Analysis

In the presence of a reducing agent, (S)-2-Amino-5-methoxytetralin HCl undergoes reduction to form 5-methoxy-2-tetralone .


Physical And Chemical Properties Analysis

(S)-2-Amino-5-methoxytetralin HCl is a white solid . It has a melting point of 262-265 °C and a boiling point of 283.85℃ at 101 325 Pa . It is soluble in water, with a solubility of 39.6g/L at 20℃ .

Scientific Research Applications

Parkinson’s Disease Treatment

  • Summary of the Application : “2-amino-5-methoxytetralin HCl” is being incorporated into a compound known as N-0923, a potent dopamine D2 agonist that is under clinical investigation as a therapeutic agent to treat Parkinson’s disease .
  • Methods of Application or Experimental Procedures : The preparation of “2-amino-5-methoxytetralin HCl” involves the Birch reduction of 1,6-dimethoxynaphthalene and reductive amination of 5-methoxy-2-tetralone with aqueous NH3 over Raney Ni under a hydrogen atmosphere between 70 and 80 C .
  • Results or Outcomes : The research is still ongoing, and the results are not yet fully published. However, the compound is showing promise in the treatment of Parkinson’s disease .

Synthesis Method Improvement

  • Summary of the Application : A new method of preparing “2-amino-5-methoxytetralin HCl” has been developed, which significantly increases the yield with short synthetic path, low preparation cost and less pollution .
  • Methods of Application or Experimental Procedures : The method involves producing a compound by addition-elimination reaction of 5-methoxy-2-tetralone and R- (+)-a-phenylethylamine, followed by reduction reaction of the compound with a reducing agent, and then reacting the compound with a salt-forming agent, followed by reduction reaction with a palladium-carbon catalyst to produce "2-amino-5-methoxytetralin HCl" .
  • Results or Outcomes : The new method has been found to be environmentally friendly and suitable for medical industrialized production .

Intermediate for Rotigotine Synthesis

  • Summary of the Application : “(S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride” is used as an intermediate for the synthesis of Rotigotine .
  • Methods of Application or Experimental Procedures : The specific synthetic pathway to produce Rotigotine from “(S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride” is not provided in the source .
  • Results or Outcomes : Rotigotine is a non-ergot dopamine agonist drug that is used for the treatment of Parkinson’s disease .

Improved Synthesis Method

  • Summary of the Application : An improved method for the synthesis of “(S)-2-amino-5-methoxytetralin hydrochloride” has been developed .
  • Methods of Application or Experimental Procedures : The method involves an addition-elimination reaction of 5-methoxy-2-tetralone and R- (+)-a-phenylethylamine, followed by a reduction reaction of the resulting compound with a reducing agent. The compound is then reacted with a salt-forming agent, followed by a reduction reaction with a palladium-carbon catalyst to produce "(S)-2-amino-5-methoxytetralin hydrochloride" .
  • Results or Outcomes : The new method significantly increases the yield of “(S)-2-amino-5-methoxytetralin hydrochloride” with a short synthetic path, low preparation cost, and less pollution. It is environmentally friendly and suitable for medical industrialized production .

Intermediate for N-0923 Synthesis

  • Summary of the Application : “(S)-2-amino-5-methoxytetralin hydrochloride” is being incorporated into a compound known as N-0923, a potent dopamine D2 agonist that is under clinical investigation as a therapeutic agent to treat Parkinson’s disease .
  • Methods of Application or Experimental Procedures : The preparation of “(S)-2-amino-5-methoxytetralin hydrochloride” involves the Birch reduction of 1,6-dimethoxynaphthalene and reductive amination of 5-methoxy-2-tetralone with aqueous NH3 over Raney Ni under a hydrogen atmosphere between 70 and 80 C .
  • Results or Outcomes : The research is still ongoing, and the results are not yet fully published. However, the compound is showing promise in the treatment of Parkinson’s disease .

Improved Synthesis Method

  • Summary of the Application : An improved method for the synthesis of “(S)-2-amino-5-methoxytetralin hydrochloride” has been developed .
  • Methods of Application or Experimental Procedures : The method involves an addition-elimination reaction of 5-methoxy-2-tetralone and R- (+)-a-phenylethylamine, followed by a reduction reaction of the resulting compound with a reducing agent. The compound is then reacted with a salt-forming agent, followed by a reduction reaction with a palladium-carbon catalyst to produce "(S)-2-amino-5-methoxytetralin hydrochloride" .
  • Results or Outcomes : The new method significantly increases the yield of “(S)-2-amino-5-methoxytetralin hydrochloride” with a short synthetic path, low preparation cost, and less pollution. It is environmentally friendly and suitable for medical industrialized production .

Safety And Hazards

(S)-2-Amino-5-methoxytetralin HCl may be corrosive to metals . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

The method of preparing (S)-2-amino-5-methoxytetralin hydrochloride can significantly increase the yield of (S)-2-amino-5-methoxytetralin hydrochloride with a short synthetic path, low preparation cost, and less pollution . This method is environmentally friendly and suitable for medical industrialized production .

properties

IUPAC Name

5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLCAQWQPIFKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483987
Record name 2-amino-5-methoxytetralin HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-5-methoxytetralin HCl

CAS RN

3880-88-4
Record name 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3880-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-5-methoxytetralin HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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